molecular formula C20H20N2O6 B12741105 alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid CAS No. 83408-92-8

alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid

Cat. No.: B12741105
CAS No.: 83408-92-8
M. Wt: 384.4 g/mol
InChI Key: GVIKEMGNQFXRJV-UHFFFAOYSA-N
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Description

Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a trimethoxyphenyl group and an acetic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a series of reactions including alkylation, oxidation, and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid can be compared with other similar compounds such as:

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Trimethoxyphenyl Compounds: Molecules containing the trimethoxyphenyl group but different core structures.

    Acetic Acid Derivatives: Compounds with acetic acid moieties but different aromatic or heterocyclic cores.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

83408-92-8

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]propanoic acid

InChI

InChI=1S/C20H20N2O6/c1-11(20(24)25)22-18(21-14-8-6-5-7-13(14)19(22)23)12-9-15(26-2)17(28-4)16(10-12)27-3/h5-11H,1-4H3,(H,24,25)

InChI Key

GVIKEMGNQFXRJV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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